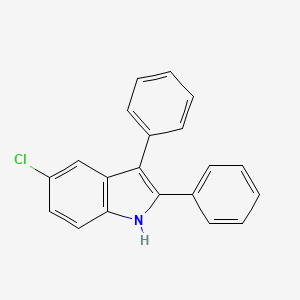

5-氯-2,3-二苯基-1H-吲哚

描述

5-Chloro-2,3-diphenyl-1h-indole is a useful research compound. Its molecular formula is C20H14ClN and its molecular weight is 303.8 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Chloro-2,3-diphenyl-1h-indole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76682. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloro-2,3-diphenyl-1h-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2,3-diphenyl-1h-indole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗病毒活性

包括“5-氯-2,3-二苯基-1H-吲哚”在内的吲哚衍生物已显示出作为抗病毒剂的潜力 . 例如,据报道,6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物对甲型流感具有抑制作用 .

抗炎和镇痛活性

一些吲哚衍生物已证明具有抗炎和镇痛活性 . 例如,化合物(S)-N-(1-(苯并[d]噻唑-2-基氨基)-3-(1H-吲哚-2-基)-1-氧代丙烷-2-基)-N-(4-硝基苯磺酰基)苯甲酰胺和(S)-N-(苯并[d]噻唑-2-基)-1-(4-硝基苯磺酰基)吡咯烷-2-羧酰胺显示出抗炎和镇痛活性以及溃疡指数 .

抗癌活性

吲哚衍生物被发现具有抗癌特性 . 文献中没有提到“5-氯-2,3-二苯基-1H-吲哚”的具体抗癌活性,但吲哚衍生物的一般抗癌潜力表明其在该领域可能存在应用 .

抗氧化活性

吲哚衍生物以其抗氧化活性而闻名 . 它们可以中和自由基,自由基对我们的身体有害,并会导致衰老和疾病 .

抗菌活性

吲哚衍生物已显示出良好的抗菌潜力 . 它们可以抑制微生物的生长或杀死微生物,使其在治疗传染病中发挥作用 .

抗糖尿病活性

作用机制

Target of Action

5-Chloro-2,3-diphenyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the molecular level . These interactions can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their interaction with multiple targets . For instance, some indole derivatives have been shown to exhibit antiviral activity, suggesting they may interfere with viral replication pathways .

Pharmacokinetics

Indole derivatives are generally known for their broad-spectrum biological activities, which could suggest favorable adme properties .

Result of Action

Given the diverse biological activities of indole derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

Action Environment

It’s worth noting that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

生化分析

Biochemical Properties

5-Chloro-2,3-diphenyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to multiple receptors, which is crucial for its biological activity . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions .

Cellular Effects

5-Chloro-2,3-diphenyl-1H-indole exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the expression of certain genes involved in cell proliferation and apoptosis . Additionally, 5-Chloro-2,3-diphenyl-1H-indole can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of 5-Chloro-2,3-diphenyl-1H-indole involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases, which play a critical role in cell signaling pathways . This inhibition can result in altered gene expression and subsequent changes in cellular function. Additionally, 5-Chloro-2,3-diphenyl-1H-indole can modulate the activity of transcription factors, further influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-2,3-diphenyl-1H-indole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloro-2,3-diphenyl-1H-indole remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 5-Chloro-2,3-diphenyl-1H-indole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

5-Chloro-2,3-diphenyl-1H-indole is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with other biomolecules, contributing to the compound’s overall biological activity .

Transport and Distribution

The transport and distribution of 5-Chloro-2,3-diphenyl-1H-indole within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Additionally, the distribution of 5-Chloro-2,3-diphenyl-1H-indole can be influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of 5-Chloro-2,3-diphenyl-1H-indole plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .

生物活性

5-Chloro-2,3-diphenyl-1H-indole is an organic compound notable for its diverse biological activities, including antimicrobial, anticancer, and potential therapeutic applications. This article delves into the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

5-Chloro-2,3-diphenyl-1H-indole has the molecular formula C18H15ClN and a molecular weight of approximately 303.79 g/mol. The compound features a fused indole ring with chlorine at the 5-position and phenyl groups at the 2 and 3 positions, which significantly influence its biological activity and chemical behavior.

Antimicrobial Activity

Research indicates that 5-chloro-2,3-diphenyl-1H-indole exhibits substantial antimicrobial properties , particularly against various bacterial strains and fungi. Notably, it has shown effectiveness against Candida albicans and several Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is attributed to its ability to inhibit specific enzymes involved in bacterial metabolism.

Table 1: Antimicrobial Activity of 5-Chloro-2,3-diphenyl-1H-indole

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 12.5 μg/mL |

| Staphylococcus aureus | 6.25 μg/mL |

| Escherichia coli | 25 μg/mL |

Anticancer Potential

The compound has also been investigated for its potential in cancer therapeutics. Derivatives of 5-chloro-2,3-diphenyl-1H-indole have demonstrated the ability to inhibit certain enzymes linked to cancer progression. For instance, studies have shown that these derivatives can effectively bind to targets involved in tumor growth and metastasis.

Case Study: Enzyme Inhibition

In a study focused on enzyme inhibition related to cancer pathways, derivatives of 5-chloro-2,3-diphenyl-1H-indole were found to exhibit strong binding affinities towards specific kinases involved in cellular signaling pathways critical for cancer cell proliferation. This suggests that modifications of the compound could lead to new anticancer agents.

The biological activity of 5-chloro-2,3-diphenyl-1H-indole is believed to stem from its ability to interact with biological targets at the molecular level. The indole structure allows for significant interactions with receptors and enzymes due to its planar configuration and electron-rich nature.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for developing more potent derivatives. Variations in substituents on the indole core can lead to significant changes in biological activity. For example:

| Compound Name | Structural Modification | Observed Activity |

|---|---|---|

| 5-Bromo-2,3-diphenyl-1H-indole | Bromine instead of chlorine | Altered antimicrobial activity |

| 5-Methyl-2,3-diphenyl-1H-indole | Methyl group at the 5-position | Increased lipophilicity |

| 5-Fluoro-2,3-diphenyl-1H-indole | Fluorine substituent | Enhanced solubility |

属性

IUPAC Name |

5-chloro-2,3-diphenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN/c21-16-11-12-18-17(13-16)19(14-7-3-1-4-8-14)20(22-18)15-9-5-2-6-10-15/h1-13,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEWCDBRAIDXMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291588 | |

| Record name | 5-chloro-2,3-diphenyl-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52598-02-4 | |

| Record name | 52598-02-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chloro-2,3-diphenyl-1h-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。